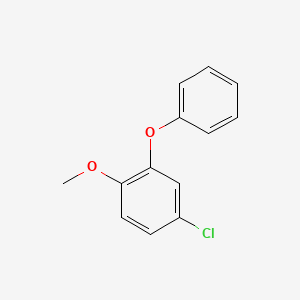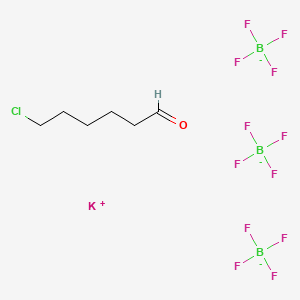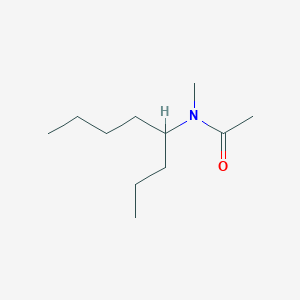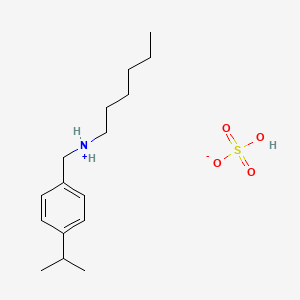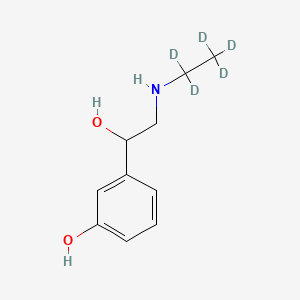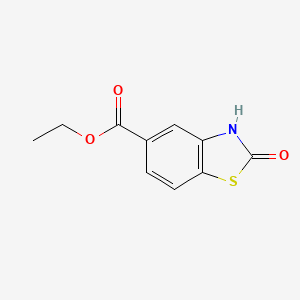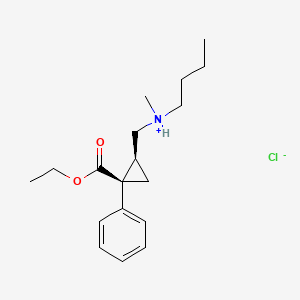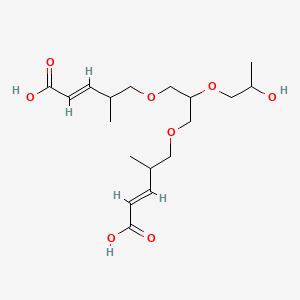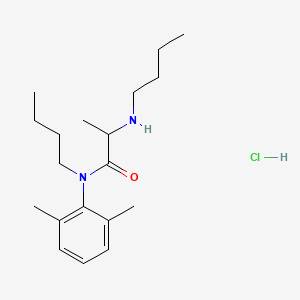
N-Butyl-2-(butylamino)-2',6'-propionoxylidide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride is a chemical compound with a complex structure. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular configuration, which includes butyl and dimethylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The exact synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound is usually carried out in specialized facilities equipped with the necessary technology to handle complex chemical reactions. The process involves large-scale synthesis, purification, and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of new functional groups, while substitution reactions may lead to the creation of new derivatives of the original compound.
Applications De Recherche Scientifique
N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications and is used in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride include:
- N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide
- N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide sulfate
Uniqueness
What sets N-butyl-2-butylamino-N-(2,6-dimethylphenyl)propanamide hydrochloride apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
78218-43-6 |
|---|---|
Formule moléculaire |
C19H33ClN2O |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
N-butyl-2-(butylamino)-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C19H32N2O.ClH/c1-6-8-13-20-17(5)19(22)21(14-9-7-2)18-15(3)11-10-12-16(18)4;/h10-12,17,20H,6-9,13-14H2,1-5H3;1H |
Clé InChI |
RSTQWXFEGFUXNL-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(C)C(=O)N(CCCC)C1=C(C=CC=C1C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
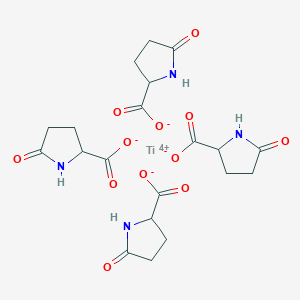
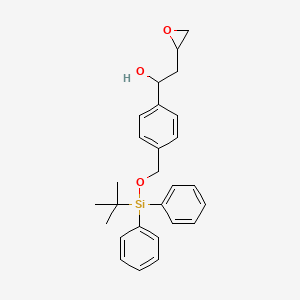
![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)

